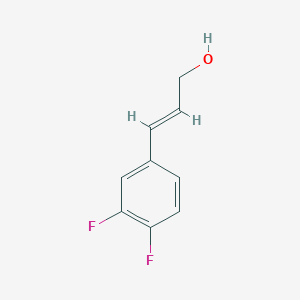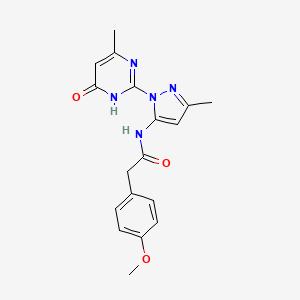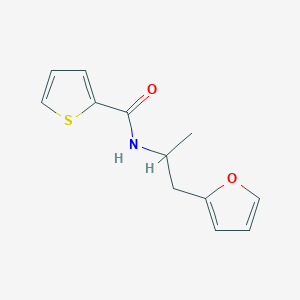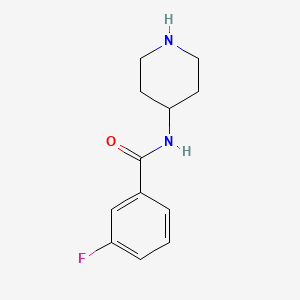
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL” is a chemical compound with the CAS Number: 376584-18-8 . It has a molecular weight of 170.16 . The IUPAC name for this compound is (2E)-3- (3,4-difluorophenyl)-2-propen-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F2O/c10-8-4-3-7 (2-1-5-12)6-9 (8)11/h1-4,6,12H,5H2/b2-1+ . This indicates that the compound has a carbon backbone with a hydroxyl group and a difluorophenyl group attached.Scientific Research Applications
Molecular Structure and Spectroscopy
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL and its derivatives have been studied for their molecular structure using various techniques. For example, one study analyzed the molecular structure, FT-IR, hyperpolarizability, NBO analysis, and HOMO and LUMO of a similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, using HF and DFT methods (Najiya et al., 2014). This kind of research is fundamental in understanding the electronic and optical properties of these compounds.
Nonlinear Optical Properties
Another significant area of research for these compounds is in nonlinear optical (NLO) properties. A study investigated the linear, second, and third-order NLO properties of various chalcone derivatives, which are structurally related to (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL (Shkir et al., 2019). Such studies are crucial for the development of materials for use in semiconductor devices and other applications in electronics.
Synthesis and Characterization
There's ongoing research in synthesizing and characterizing derivatives of (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL. For instance, the synthesis and characterization of methoxy- and hydroxyl-substituted 2'-aminochalcones, which are structurally similar, have been explored for their potential antioxidant activity (Sulpizio et al., 2016). This aspect of research is vital for exploring the potential biological activities of these compounds.
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives has also been a topic of research. Studies like these provide insights into how these compounds behave under different environmental conditions, which is crucial for their application in various fields (Kumari et al., 2017).
Application in Organic Semiconductor Devices
The study of chalcone derivatives, which are structurally related to (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL, also extends to their application in organic semiconductor devices. Their potential as electron transport materials has been a focus, contributing to advancements in the field of organic electronics (Kim et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6,12H,5H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHNLTSQUKIE-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2772880.png)
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2772884.png)



![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile](/img/structure/B2772890.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2772892.png)
![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)


![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)
![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2772897.png)
